molecular formula C26H29NO8 B12796374 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-ethyl-7,8,9,10-tetrahydro-1,8,11-trihydroxy-, (8S-cis)- CAS No. 81382-08-3

5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-ethyl-7,8,9,10-tetrahydro-1,8,11-trihydroxy-, (8S-cis)-

Cat. No.: B12796374
CAS No.: 81382-08-3
M. Wt: 483.5 g/mol
InChI Key: ZGACHPYXSSJODT-UHFFFAOYSA-N
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Description

5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-ethyl-7,8,9,10-tetrahydro-1,8,11-trihydroxy-, (8S-cis)- is a complex organic compound known for its significant applications in the pharmaceutical industry. This compound is a member of the anthracycline family, which is widely recognized for its use in chemotherapy treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-ethyl-7,8,9,10-tetrahydro-1,8,11-trihydroxy-, (8S-cis)- involves multiple steps, starting from the basic naphthacene structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the stereochemistry of the compound, which is crucial for its biological activity .

Chemical Reactions Analysis

Scientific Research Applications

5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-ethyl-7,8,9,10-tetrahydro-1,8,11-trihydroxy-, (8S-cis)- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

81382-08-3

Molecular Formula

C26H29NO8

Molecular Weight

483.5 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H29NO8/c1-3-26(33)9-12-7-14-21(25(32)20-13(23(14)30)5-4-6-16(20)28)24(31)19(12)17(10-26)35-18-8-15(27)22(29)11(2)34-18/h4-7,11,15,17-18,22,28-29,31,33H,3,8-10,27H2,1-2H3

InChI Key

ZGACHPYXSSJODT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N)O

Origin of Product

United States

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